Introduction: A Versatile Building Block in Modern Drug Discovery
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Cyano-4-isopropoxybenzoic Acid: Properties, Synthesis, and Applications
3-Cyano-4-isopropoxybenzoic acid (CAS No. 258273-31-3) is a highly functionalized aromatic carboxylic acid that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a nitrile (cyano group), and an isopropoxy ether on a benzene ring, provides a trifecta of reactive sites and modulating properties that drug development professionals leverage for creating sophisticated active pharmaceutical ingredients (APIs).[3] This guide, prepared from the perspective of a senior application scientist, delves into the essential chemical properties, validated synthetic protocols, and critical applications of this compound, providing researchers with the technical insights necessary for its effective utilization.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is paramount for its successful application in synthesis, enabling accurate stoichiometric calculations, appropriate solvent selection, and prediction of its behavior under various reaction conditions. 3-Cyano-4-isopropoxybenzoic acid presents as a white to off-white solid at room temperature.[4][5] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 258273-31-3 | [1][4][5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 149-153 °C | [4] |
| Boiling Point (Predicted) | 371.4 ± 27.0 °C at 760 mmHg | [4][7] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 4.09 ± 0.10 | [4] |
| InChIKey | FQGLEMDXDTZJMJ-UHFFFAOYSA-N | [4] |
The predicted pKa of approximately 4.09 suggests it is a moderately strong organic acid, comparable to benzoic acid itself (pKa 4.20).[4][8] This acidity is centered on the carboxylic acid proton and is a critical factor in its reactivity, solubility in basic aqueous solutions, and purification via acid-base extraction.
Part 2: Molecular Structure and Reactivity
The synthetic versatility of 3-Cyano-4-isopropoxybenzoic acid stems directly from the distinct reactivity of its three primary functional groups. The interplay between these groups dictates its role as a valuable intermediate.
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Carboxylic Acid (-COOH): This is the most acidic site on the molecule and serves as a primary handle for derivatization. It readily undergoes standard transformations such as esterification, amidation to form amides, and conversion to an acid chloride, allowing for covalent linkage to other molecular scaffolds.[3]
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Cyano Group (-C≡N): The nitrile is an exceptionally versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine (-CH₂NH₂). This dual reactivity opens up numerous synthetic pathways for building molecular complexity.[3]
-
Isopropoxy Group (-OCH(CH₃)₂): This ether linkage is generally stable under many reaction conditions. Its primary contribution is steric and electronic; it influences the molecule's lipophilicity, increasing its solubility in organic solvents, and can sterically direct reactions at adjacent positions on the aromatic ring.[3]
Caption: Reactivity map of 3-Cyano-4-isopropoxybenzoic acid.
Part 3: Synthesis and Experimental Protocols
The reliable supply of high-purity 3-Cyano-4-isopropoxybenzoic acid is crucial for its use in pharmaceutical manufacturing.[1] A common and well-documented laboratory and industrial-scale synthesis involves the hydrolysis of its corresponding methyl ester, methyl 3-cyano-4-isopropoxybenzoate.[4] Alternative patented methods aim to avoid the use of highly toxic cyanides by preparing the cyano group from a formyl group precursor.[9][10]
Protocol: Synthesis via Saponification of Methyl Ester
This protocol is based on a standard saponification (base-catalyzed hydrolysis) reaction, a robust and high-yielding method chosen for its reliability and straightforward execution.
Objective: To synthesize 3-Cyano-4-isopropoxybenzoic acid from methyl 3-cyano-4-isopropoxybenzoate.
Materials:
-
Methyl 3-cyano-4-isopropoxybenzoate (1 equivalent)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
2M Sodium Hydroxide (NaOH) aqueous solution (approx. 1.2-1.5 equivalents)
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Distilled Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure: [4][11]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-cyano-4-isopropoxybenzoate (e.g., 7.0 g, 31.5 mmol) in a solvent mixture of ethanol (30 mL) and tetrahydrofuran (30 mL). The use of a co-solvent system ensures complete dissolution of the starting material.
-
Saponification: Add an aqueous 2M sodium hydroxide solution (20 mL, 40 mmol) to the stirred solution. The reaction is typically run at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Solvent Removal: Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove the organic solvents (EtOH and THF).
-
Acidification: Dilute the remaining aqueous residue with distilled water (100 mL). Slowly acidify the mixture with 2N hydrochloric acid while stirring, until the pH is less than 7 (typically pH 2-3), causing the carboxylic acid product to precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic solvent is chosen for its ability to dissolve the product while being immiscible with water.
-
Washing: Combine the organic layers and wash sequentially with distilled water and saturated sodium chloride solution. The brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate. This removes trace amounts of water. Filter off the desiccant.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to obtain the final product as an off-white solid (typical yield: >90%).[4][11]
Caption: Workflow for the synthesis of 3-Cyano-4-isopropoxybenzoic acid.
Part 4: Key Applications in Pharmaceutical Synthesis
The primary and most significant application of 3-Cyano-4-isopropoxybenzoic acid is as a critical building block for APIs.[1] Its structure is frequently incorporated into drugs targeting a range of therapeutic areas.
Sphingosine-1-Phosphate (S1P) Receptor Modulators: This compound is a well-established intermediate in the synthesis of S1P receptor modulators, a class of drugs used to treat autoimmune diseases like multiple sclerosis.[1][4][] For example, it is a key precursor for the synthesis of Ozanimod, a drug that works by trapping lymphocytes in lymph nodes, preventing them from crossing into the central nervous system to cause inflammation and damage.[2] The efficient synthesis of such complex drugs relies heavily on the availability of high-purity intermediates like 3-Cyano-4-isopropoxybenzoic acid.[2]
Caption: Role as an intermediate in pharmaceutical manufacturing.
Part 5: Spectroscopic Characterization
Confirming the identity and purity of 3-Cyano-4-isopropoxybenzoic acid after synthesis is essential. Spectroscopic methods provide a definitive fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: IR analysis is invaluable for identifying the key functional groups. The spectrum will prominently feature a sharp, strong absorption band for the nitrile (-C≡N) stretch around 2230 cm⁻¹. A very broad absorption corresponding to the O-H stretch of the carboxylic acid will also be visible, typically in the range of 2500-3300 cm⁻¹.[3]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the specific arrangement of protons. The spectrum will show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the single methine proton) and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.[3]
Part 6: Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: 3-Cyano-4-isopropoxybenzoic acid is classified as harmful if swallowed (H302).[13] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The corresponding GHS pictogram is the exclamation mark (GHS07).
-
Recommended Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14] Keep away from strong oxidizing agents and strong bases.[14]
References
- Understanding the Chemical Properties of 3-Cyano-4-isopropoxybenzoic Acid. (2025).
-
3-Cyano-4-isopropoxybenzoic Acid: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
3-cyano-4-isopropoxybenzoic Acid CAS 258273-31-3. Home Sunshine Pharma. [Link]
- CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
- CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
-
The Crucial Role of 3-Cyano-4-isopropoxybenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- SAFETY DATA SHEET.
-
RP-101124 | C11H11NO3 | CID 21956832. PubChem - NIH. [Link]
-
CAS 258273-31-3 3-cyano-4-isopropoxybenzoic Acid. Preclinical Research CRO. [Link]
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Benzoic acids. Stenutz. [Link]
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